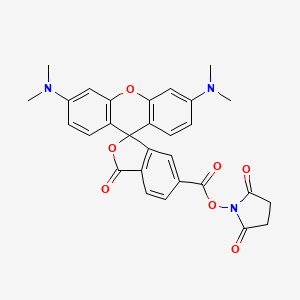

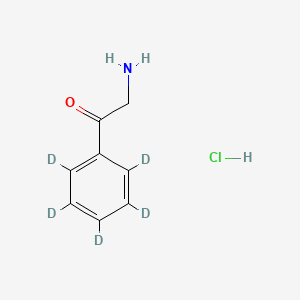

![molecular formula C31H37ClN4O6 B587011 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride CAS No. 142715-48-8](/img/structure/B587011.png)

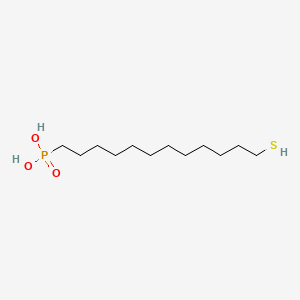

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de CP 100356 est un composé synthétique connu pour son rôle d'inhibiteur dual de la P-glycoprotéine (MDR1) et de la protéine de résistance au cancer du sein (BCRP). Il est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber le transport de divers substrats à travers les membranes cellulaires, ce qui en fait un outil précieux pour l'étude des mécanismes de résistance aux médicaments .

Mécanisme D'action

Target of Action

CP 100356 hydrochloride, also known as CP-100356 monohydrochloride, primarily targets the MDR1 (P-gp) and BCRP proteins . These proteins are part of the ATP-binding cassette (ABC) transporter family, which plays a crucial role in the transport of various molecules across cellular membranes . CP 100356 hydrochloride is also a weak inhibitor of OATP1B1 .

Mode of Action

CP 100356 hydrochloride acts as a dual inhibitor of MDR1 (P-gp) and BCRP . It inhibits MDR1-mediated Calcein-AM transport with an IC50 of 0.5 µM and BCRP-mediated Prazosin transport with an IC50 of 1.5 µM . It also weakly inhibits OATP1B1 with an IC50 of approximately 66 µM .

Biochemical Pathways

The inhibition of MDR1 and BCRP by CP 100356 hydrochloride affects the transport of various substrates across cellular membranes . This can impact multiple biochemical pathways, particularly those involving the efflux of drugs and other xenobiotics. By inhibiting these transporters, CP 100356 hydrochloride can potentially increase the intracellular concentrations of certain drugs, enhancing their therapeutic effects .

Pharmacokinetics

It is known to be orally active , suggesting good bioavailability. The compound’s interactions with MDR1, BCRP, and OATP1B1 could also influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary molecular effect of CP 100356 hydrochloride is the inhibition of MDR1 and BCRP transport activity . This can lead to increased intracellular concentrations of certain substrates, potentially enhancing their therapeutic effects . The cellular effects of this compound would depend on the specific cell type and the substrates involved.

Analyse Biochimique

Biochemical Properties

CP 100356 hydrochloride interacts with several biomolecules, primarily enzymes and proteins involved in drug resistance. It has low micromolar to nanomolar potency for inhibiting several MDR-1 substrates (calcein-AM, digoxin) in transfected MDCKII cells . These interactions play a crucial role in the biochemical reactions involving CP 100356 hydrochloride .

Cellular Effects

CP 100356 hydrochloride has notable effects on various types of cells and cellular processes. It inhibits MDR1-mediated Calcein-AM transport and BCRP-mediated Prazosin transport . These influences on cell function impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of CP 100356 hydrochloride involves its interactions at the molecular level. It functions as a non-selective agonist of the serotonin 5-HT2A receptor and a partial agonist of the 5-HT2C receptor. Additionally, it is thought to act as an antagonist of the 5-HT1A receptor .

Dosage Effects in Animal Models

In animal models, the effects of CP 100356 hydrochloride vary with different dosages. For instance, in rats, coadministration with increasing doses of CP 100356 hydrochloride resulted in dramatic increases in systemic exposure of Fexofenadine .

Transport and Distribution

CP 100356 hydrochloride is transported and distributed within cells and tissues. It inhibits MDR1-mediated Calcein-AM transport and BCRP-mediated Prazosin transport . This could involve interactions with transporters or binding proteins, affecting its localization or accumulation.

Subcellular Localization

Given its role as an inhibitor of MDR1 and BCRP, it is likely that it is localized to the cell membrane where these proteins are typically found .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de CP 100356 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés incluent :

Formation du noyau d'isoquinoléine : Cela implique la réaction de matières premières appropriées dans des conditions spécifiques pour former le noyau d'isoquinoléine.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits par des réactions telles que l'alkylation, l'acylation et la méthoxylation.

Formation du chlorhydrate : La dernière étape consiste à convertir la base libre en son sel de chlorhydrate en le faisant réagir avec de l'acide chlorhydrique.

Méthodes de production industrielle

La production industrielle du chlorhydrate de CP 100356 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent l'utilisation de réacteurs automatisés et de systèmes de purification pour garantir une qualité constante .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de CP 100356 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

Le chlorhydrate de CP 100356 est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Il est utilisé pour étudier les mécanismes de transport et de résistance des médicaments.

Biologie : Le composé contribue à comprendre le rôle des protéines de transport dans les processus cellulaires.

Médecine : Il est utilisé dans le développement de nouveaux agents thérapeutiques en étudiant ses effets sur l'absorption et la distribution des médicaments.

Industrie : Le chlorhydrate de CP 100356 est utilisé dans l'industrie pharmaceutique pour le développement et les tests de médicaments

Mécanisme d'action

Le chlorhydrate de CP 100356 exerce ses effets en inhibant l'activité de la P-glycoprotéine et de la protéine de résistance au cancer du sein. Ces protéines sont impliquées dans le transport de divers substrats à travers les membranes cellulaires. En inhibant leur activité, le chlorhydrate de CP 100356 augmente la concentration intracellulaire des médicaments, ce qui améliore ainsi leur efficacité. Le composé se lie à des sites spécifiques sur ces protéines, bloquant leur fonction de transport .

Applications De Recherche Scientifique

CP 100356 hydrochloride is extensively used in scientific research, particularly in the following areas:

Chemistry: It is used to study the mechanisms of drug transport and resistance.

Biology: The compound helps in understanding the role of transport proteins in cellular processes.

Medicine: It is used in the development of new therapeutic agents by studying its effects on drug absorption and distribution.

Industry: CP 100356 hydrochloride is used in the pharmaceutical industry for drug development and testing

Comparaison Avec Des Composés Similaires

Composés similaires

- Dihydrochlorure de CP 94,253

- Chlorhydrate de CP 154526

- Chlorhydrate de CP 547632

Unicité

Le chlorhydrate de CP 100356 est unique en raison de son action inhibitrice double sur la P-glycoprotéine et la protéine de résistance au cancer du sein. Cette double action le rend particulièrement précieux dans la recherche axée sur la survenue de la résistance aux médicaments, car il peut inhiber simultanément plusieurs voies .

Propriétés

IUPAC Name |

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O6.ClH/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35;/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCHXVYTCMPAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746700 | |

| Record name | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142715-48-8 | |

| Record name | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.